The compound identified as (3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone is a complex organic molecule with significant pharmacological implications. This compound is known for its antibacterial properties and is classified under the category of anti-bacterial agents. Specifically, it is recognized as Dalfopristin, which is used in combination therapies for treating infections caused by Gram-positive bacteria.
The synthesis of Dalfopristin involves several key steps that include:
The synthesis typically employs various organic reactions such as:
Dalfopristin has a highly intricate molecular structure characterized by multiple stereocenters and functional groups. The molecular formula is , indicating a substantial molecular weight and complexity.
The structural analysis reveals:
Dalfopristin undergoes various chemical reactions that are crucial for its function:
These reactions are essential for understanding the pharmacodynamics and pharmacokinetics of Dalfopristin. The compound's stability in biological systems influences its efficacy as an antibiotic.
Dalfopristin acts primarily through:
Research indicates that Dalfopristin's mechanism leads to bactericidal effects against a range of Gram-positive pathogens.
Dalfopristin is typically presented as a white to off-white powder. Its solubility varies depending on the solvent used:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insights into its functional groups and molecular interactions.
Dalfopristin is primarily used in clinical settings for:
Its use has been pivotal in addressing challenges posed by antibiotic resistance in clinical microbiology.
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3